2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrroloquinoxaline core, a chlorobenzyl group, and a methoxyethyl side chain.
Properties
Molecular Formula |
C21H20ClN5O2 |
|---|---|
Molecular Weight |
409.9 g/mol |
IUPAC Name |
2-amino-1-[(4-chlorophenyl)methyl]-N-(2-methoxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide |
InChI |
InChI=1S/C21H20ClN5O2/c1-29-11-10-24-21(28)17-18-20(26-16-5-3-2-4-15(16)25-18)27(19(17)23)12-13-6-8-14(22)9-7-13/h2-9H,10-12,23H2,1H3,(H,24,28) |
InChI Key |
DWAHBFVMIQAZOM-UHFFFAOYSA-N |
Canonical SMILES |
COCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CC4=CC=C(C=C4)Cl)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include various amines, chlorinating agents, and methoxyethylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions include various substituted quinoxalines, amines, and methoxy derivatives .
Scientific Research Applications
2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide involves its interaction with specific molecular targets and pathways. This compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide shares structural similarities with other pyrroloquinoxaline derivatives, such as 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide .
- Other similar compounds include various substituted quinoxalines and pyrroloquinoxalines .
Uniqueness
The uniqueness of 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Biological Activity
2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a complex organic compound that has attracted significant attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and comparisons with related compounds.
Structural Characteristics
The compound features a pyrroloquinoxaline core , which is known for its diverse biological activities. The presence of a 4-chlorobenzyl group and a methoxyethyl side chain contributes to its unique reactivity and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 409.9 g/mol .
Research indicates that 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide acts primarily as an inhibitor of tyrosine kinases , which play critical roles in signaling pathways associated with cancer cell proliferation and survival. By inhibiting these kinases, the compound may disrupt cancerous growth and promote apoptosis in tumor cells .
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies, highlighting its potential in multiple therapeutic areas:
- Anticancer Properties : The compound has shown promise in inhibiting tumor growth by targeting specific kinases involved in cancer progression. In vitro studies suggest it can induce apoptosis in cancer cell lines .
- Antimicrobial Activity : Preliminary investigations indicate that it may possess antimicrobial properties, warranting further exploration in this area .
- Enzyme Inhibition : The compound has been identified as an inhibitor of several enzymes involved in critical signaling pathways, suggesting its utility in treating diseases beyond cancer .
Comparative Analysis
To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Key Features | Biological Activity |
|---|---|---|---|
| 2-amino-1-(2,4-dimethoxyphenyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C22H24N4O4 | Dimethoxyphenyl group | Potential kinase inhibitor |
| Methyl 2-amino-1-(prop-2-en-1-yl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate | C15H14N4O | Methyl ester derivative | Anticancer properties |
| 2-amino-N-(2-chlorobenzyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide | C21H23ClN4O3 | Chlorobenzyl and dimethoxyphenyl groups | Similar kinase inhibition potential |
This table illustrates how 2-amino-1-(4-chlorobenzyl)-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide stands out due to its specific combination of functional groups and targeted biological activity against tyrosine kinases .
Case Studies
Several case studies have explored the efficacy of this compound:
- In Vitro Studies : A study demonstrated that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines, with IC50 values indicating potent activity against specific tyrosine kinases .
- Animal Models : In vivo studies using xenograft models showed that administration of the compound resulted in reduced tumor size compared to control groups, supporting its potential as an effective anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
